molecular formula C8H5FO2 B1313171 5-Fluoroisophthalaldehyde CAS No. 255375-90-7

5-Fluoroisophthalaldehyde

Cat. No.: B1313171
CAS No.: 255375-90-7
M. Wt: 152.12 g/mol
InChI Key: QCQALMWFLWVAHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoroisophthalaldehyde can be synthesized through multiple routes. One common method involves the reaction of benzene, 1,3-bis(dibromomethyl)-5-fluoro- with sulfuric acid at 110°C for 2 hours . This method yields the desired compound through a substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisophthalaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoroisophthalaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisophthalaldehyde involves its high reactivity due to the presence of both aldehyde and fluorine functional groups. These groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles and electrophiles, leading to the formation of diverse chemical products .

Comparison with Similar Compounds

Similar Compounds

    Isophthalaldehyde: The non-fluorinated parent compound.

    5-Chloroisophthalaldehyde: A chlorinated derivative.

    5-Bromoisophthalaldehyde: A brominated derivative .

Uniqueness

5-Fluoroisophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated and other halogenated counterparts. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity patterns .

Properties

IUPAC Name

5-fluorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQALMWFLWVAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441322
Record name 5-Fluoroisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255375-90-7
Record name 5-Fluoroisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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